Tetrahydrofuran-3-carboxylic acid
Overview
Description
Tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C5H8O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Tetrahydrofuran-3-carboxylic acid (THFCA) is a derivative of carboxylic acid. Carboxylic acids are known to undergo nucleophilic acyl substitution reactions .
Mode of Action
The mode of action of THFCA is likely to involve nucleophilic acyl substitution reactions, a common reaction for carboxylic acids . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, releasing a leaving group . This process can lead to the formation of various derivatives such as esters, amides, and alcohols .
Biochemical Pathways
It’s known that carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including energy production and synthesis of biomolecules .
Pharmacokinetics
Carboxylic acids generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
Carboxylic acids and their derivatives are known to participate in various biological processes, including energy production, signal transduction, and synthesis of biomolecules .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of THFCA . For instance, the optimal conditions for the reaction of carboxylic acids are typically a neutral to slightly acidic pH and moderate temperatures . Additionally, the presence of certain metals can influence the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic oxidation of tetrahydrofuran. This process typically uses a catalyst such as palladium on carbon (Pd/C) and an oxidizing agent like oxygen or hydrogen peroxide . Another method involves the hydrogenation of furfural derivatives, where furfural is first converted to this compound through catalytic hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems helps in optimizing the reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Furan-2-carboxylic acid: Contains an unsaturated furan ring instead of the saturated tetrahydrofuran ring.
Tetrahydrofuran-2,5-dicarboxylic acid: Contains two carboxylic acid groups at different positions on the ring.
Uniqueness: Tetrahydrofuran-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
oxolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTREHHXSQGWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405339 | |
Record name | tetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-31-8, 66838-42-4 | |
Record name | tetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-Tetrahydro-3-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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